molecular formula C5H8O4 B13830552 Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- CAS No. 34786-50-0

Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-

Cat. No.: B13830552
CAS No.: 34786-50-0
M. Wt: 132.11 g/mol
InChI Key: CUOMYDZNJOUCKP-UHFFFAOYSA-N
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Description

Acetaldehyde, methoxy(2-oxoethoxy)-: is an organic compound with the molecular formula C5H8O4 . It is also known by other names such as Methoxyacetaldehyde and Methoxyethanal . This compound is characterized by the presence of an aldehyde group and a methoxy group attached to the carbon chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Substituted aldehydes or ethers.

Mechanism of Action

The mechanism of action of acetaldehyde, methoxy(2-oxoethoxy)- involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, while the methoxy group can participate in substitution reactions. The molecular targets and pathways involved include interactions with aldehyde dehydrogenase enzymes and other cellular nucleophiles .

Comparison with Similar Compounds

    Acetaldehyde: A simpler aldehyde with the formula .

    Methoxyacetaldehyde: Similar to acetaldehyde, methoxy(2-oxoethoxy)- but with a different substitution pattern.

    Ethylene Glycol Dimethyl Ether: An ether with the formula .

Uniqueness:

    Acetaldehyde, methoxy(2-oxoethoxy)-: is unique due to the presence of both an aldehyde and a methoxy group, which allows it to participate in a wide range of chemical reactions.

Biological Activity

Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-, also known by its CAS number 34786-50-0, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.

  • Molecular Formula : C5_5H8_8O4_4
  • Molecular Weight : 132.115 g/mol
  • Structural Characteristics : The compound features a methoxy group and a 2-oxoethoxy moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- exhibits various biological activities, including potential anti-cancer effects and cytotoxicity against specific cell lines.

Anti-Cancer Activity

Recent studies have highlighted the compound's cytotoxic effects against multiple cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer).
  • Mechanism of Action : The antiproliferative mechanisms include inducing DNA fragmentation, down-regulating anti-apoptotic genes such as Bcl-2, and up-regulating pro-apoptotic genes like P53 and Bax .

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic activity of various synthesized congeners of acetaldehyde against MCF-7 and HCT-116 cell lines. The results showed significant cytotoxicity with some compounds exhibiting over 75% inhibition compared to the control drug doxorubicin .
    Compound IDCell LineCytotoxicity (%)Control (%)
    14bMCF-765.2100
    6aHCT-11675.6100
    14cHepG270.3100
  • Molecular Docking Studies :
    • Molecular docking studies indicated that the binding affinity of the most active compounds within the active pocket of CDK4 enzyme was strong, suggesting potential as therapeutic agents in cancer treatment .

Toxicological Profile

The safety profile of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- has been assessed in terms of its toxicity to aquatic life and human health:

  • Aquatic Toxicity : The compound is classified as hazardous to aquatic environments due to its acute toxicity to fish.
  • Human Health Risks : Oral LD50 values indicate low toxicity (>2000 mg/kg), but it is recognized as a skin sensitizer .

Properties

CAS No.

34786-50-0

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

2-methoxy-2-(2-oxoethoxy)acetaldehyde

InChI

InChI=1S/C5H8O4/c1-8-5(4-7)9-3-2-6/h2,4-5H,3H2,1H3

InChI Key

CUOMYDZNJOUCKP-UHFFFAOYSA-N

Canonical SMILES

COC(C=O)OCC=O

Origin of Product

United States

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